3-Bromopiperidine hydrobromide

Description

The exact mass of the compound 3-Bromopiperidine hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromopiperidine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromopiperidine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

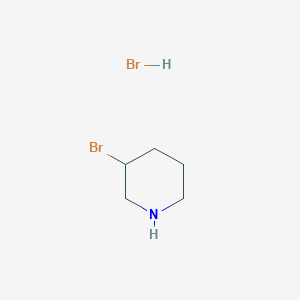

3D Structure of Parent

Properties

IUPAC Name |

3-bromopiperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.BrH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEXEPRPMXJTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624304 | |

| Record name | 3-Bromopiperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54288-72-1 | |

| Record name | 3-Bromopiperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopiperidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 3-Bromopiperidine Hydrobromide in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold and the Role of 3-Bromopiperidine Hydrobromide

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous and highly valued structural motif.[1][2] Its prevalence in over twenty classes of pharmaceuticals, from anticancer agents to antipsychotics, underscores its importance as a versatile scaffold for the construction of therapeutic agents.[1][2][3] The conformational flexibility of the piperidine ring, combined with its ability to engage in favorable interactions with biological targets, makes it an attractive component in drug design. 3-Bromopiperidine hydrobromide emerges as a critical and highly versatile building block for introducing this valuable scaffold into novel molecular architectures. Its strategic importance lies in the reactive bromine atom at the 3-position, which serves as a handle for a variety of nucleophilic substitution reactions, allowing for the facile construction of diverse and complex molecules. This guide provides an in-depth technical overview of the applications of 3-Bromopiperidine hydrobromide in research, with a focus on its role in the synthesis of key therapeutic agents.

Core Applications in Medicinal Chemistry

3-Bromopiperidine hydrobromide is a cornerstone reagent in the synthesis of a multitude of biologically active compounds. Its utility spans several therapeutic areas, with notable examples in oncology, virology, and neuroscience.

Oncology: The Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise, particularly in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4][5] Several approved PARP inhibitors feature a piperidine moiety, and 3-Bromopiperidine hydrobromide is a key intermediate in their synthesis.

A prominent example is the synthesis of Niraparib , a potent PARP1/PARP2 inhibitor approved for the treatment of ovarian cancer.[6][7] The synthesis of Niraparib involves a crucial nucleophilic substitution reaction where an indazole derivative displaces the bromide from a protected 3-bromopiperidine.

Table 1: Key Data for 3-Bromopiperidine Hydrobromide

| Property | Value | Reference |

| CAS Number | 54288-72-1 | [8] |

| Molecular Formula | C₅H₁₁Br₂N | [8] |

| Molecular Weight | 244.96 g/mol | [8] |

| Melting Point | 275-285 °C | [8] |

| Form | Solid | [8] |

Virology: Crafting CCR5 Antagonists for HIV-1 Treatment

The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for the entry of R5-tropic HIV-1 into host cells.[9] Consequently, CCR5 antagonists represent an important class of antiretroviral drugs. The piperidine scaffold is a common feature in many CCR5 antagonists, and 3-Bromopiperidine hydrobromide serves as a valuable starting material for their synthesis. The synthesis of potent piperidine-4-carboxamide based CCR5 antagonists has been reported, demonstrating the utility of piperidine derivatives in this therapeutic area.[9][10]

The general synthetic strategy involves the reaction of a protected 3-bromopiperidine with a suitable nucleophile, followed by further functionalization to yield the final CCR5 antagonist. The piperidine ring in these molecules plays a crucial role in orienting the key pharmacophoric elements for optimal interaction with the CCR5 receptor.

Neuroscience: Building Blocks for Neurokinin Receptor Antagonists

Neurokinin (NK) receptors, particularly the NK1 receptor, are implicated in a variety of physiological processes, including pain, inflammation, and emesis.[1][2] As such, NK1 receptor antagonists have been developed for the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions. The 3-benzhydryl-4-piperidone skeleton, which can be derived from 3-substituted piperidines, is a known privileged substructure for targeting G-protein coupled receptors like the NK1 receptor.[1]

Experimental Protocols and Methodologies

The true value of a chemical building block is realized through its practical application in synthesis. Below are representative experimental workflows illustrating the use of 3-Bromopiperidine hydrobromide.

General Nucleophilic Substitution Protocol

A common transformation involving 3-Bromopiperidine hydrobromide is its reaction with a nucleophile to form a new carbon-heteroatom or carbon-carbon bond at the 3-position of the piperidine ring.

Step-by-Step Methodology: Nucleophilic Substitution with an Indazole Nucleophile (A Key Step in Niraparib Synthesis)

-

Deprotection (if necessary): If the piperidine nitrogen is protected (e.g., with a Boc group), it may need to be deprotected prior to or after the substitution reaction, depending on the overall synthetic strategy.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indazole nucleophile in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the indazole, generating the nucleophilic anion.

-

Addition of 3-Bromopiperidine Hydrobromide: Add a solution of the protected 3-bromopiperidine in the same solvent to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically ranging from 80 to 120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-(indazol-1-yl)piperidine derivative.

Causality Behind Experimental Choices

The choice of reagents and conditions in the synthesis of bioactive molecules from 3-Bromopiperidine hydrobromide is dictated by several factors:

-

Choice of Protecting Group: The piperidine nitrogen is often protected to prevent side reactions and to modulate the reactivity of the molecule. The Boc (tert-butyloxycarbonyl) group is commonly used due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

-

Solvent Selection: Aprotic polar solvents like DMF and DMSO are often chosen for nucleophilic substitution reactions because they can dissolve a wide range of reactants and effectively solvate cations, thereby increasing the nucleophilicity of the anionic nucleophile.

-

Base Selection: The choice of base depends on the pKa of the nucleophile. Stronger bases like sodium hydride are used for less acidic nucleophiles, while weaker bases like potassium carbonate are suitable for more acidic protons.

-

Reaction Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition of the starting materials or products.

The Rationale for Employing the Piperidine Scaffold

The frequent incorporation of the piperidine scaffold in drug candidates is not arbitrary. Its utility stems from a combination of favorable physicochemical and pharmacological properties:

-

Improved Physicochemical Properties: The introduction of a piperidine ring can modulate a molecule's lipophilicity, solubility, and metabolic stability, all of which are critical parameters for drug-likeness.

-

Enhanced Biological Activity and Selectivity: The three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, leading to enhanced binding affinity and selectivity for the biological target.

-

Reduced hERG Toxicity: The human ether-à-go-go-related gene (hERG) potassium channel is a critical anti-target in drug discovery due to the risk of cardiac arrhythmias. The incorporation of a piperidine scaffold has been shown in some cases to reduce hERG liability.

Conclusion

3-Bromopiperidine hydrobromide stands as a testament to the power of well-designed chemical building blocks in accelerating drug discovery. Its ability to readily introduce the privileged piperidine scaffold into a wide array of molecular frameworks has made it an indispensable tool for medicinal chemists. From the development of life-saving cancer therapies to novel treatments for viral infections and neurological disorders, the impact of this versatile reagent is undeniable. As researchers continue to explore new therapeutic targets, the strategic application of 3-Bromopiperidine hydrobromide will undoubtedly continue to play a pivotal role in the creation of the next generation of innovative medicines.

References

-

3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. PubMed. [Link]

-

3-Benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. ElectronicsAndBooks. [Link]

-

Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central. [Link]

-

Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly. National Institutes of Health. [Link]

-

CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. PubMed. [Link]

-

Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. [Link]

-

CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. ResearchGate. [Link]

- Processes for the preparation of Niraparib and intermediates thereof.

-

Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity. PubMed Central. [Link]

- A kind of preparation method of 3-bromopiperidine-2,6-dione.

-

CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. PubMed Central. [Link]

-

Production of Niraparib using Imine Reductases. Research Explorer. [Link]

- Homopiperidine derivatives as NK-1 antagonists.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed Central. [Link]

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central. [Link]

-

Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. [Link]

-

Advances in the research and application of neurokinin-1 receptor antagonists. PubMed Central. [Link]

-

Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. PubMed Central. [Link]

-

A novel synthesis of 3-substituted indazole derivatives. LookChem. [Link]

-

ChemInform Abstract: Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin[3,2-b]indazoles: An Effective Route to 1H-Indazolones. ResearchGate. [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of the Iranian Chemical Society. [Link]

-

One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. National Institutes of Health. [Link]

Sources

- 1. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 7. medkoo.com [medkoo.com]

- 8. CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione - Google Patents [patents.google.com]

- 9. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Bromopiperidine Hydrobromide: Properties, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

3-Bromopiperidine hydrobromide is a key heterocyclic compound widely utilized in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring substituted with a bromine atom at the 3-position, provides a reactive handle for the construction of more complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, structural features, and applications, with a focus on its role as a precursor in the development of novel therapeutic agents.

Core Chemical and Physical Properties

3-Bromopiperidine hydrobromide is a stable, solid compound under standard conditions. A thorough understanding of its physicochemical properties is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 54288-72-1 | [1] |

| Molecular Formula | C₅H₁₁Br₂N | [1] |

| Molecular Weight | 244.96 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 275-285 °C | |

| Storage Temperature | 2-8°C | |

| SMILES String | BrC1CNCCC1.Br | [2] |

| InChI Key | BFEXEPRPMXJTEJ-UHFFFAOYSA-N | [2] |

Structural Elucidation

The molecular structure of 3-Bromopiperidine hydrobromide is fundamental to its reactivity and utility. The piperidine ring can adopt various conformations, and the position of the bromine atom influences its stereochemistry and synthetic applications.

Caption: Chemical structure of 3-Bromopiperidine hydrobromide.

Synthesis and Reactivity

The synthesis of 3-bromopiperidine derivatives often involves the bromination of a suitable piperidine precursor. For example, a related compound, 3-bromo-2,6-piperidinedione, can be synthesized by the bromination of pyridine-2,6-dione.[3] Another approach involves a two-step process starting from cyclopentanedioic anhydride, which undergoes amidation followed by a bromination reaction.[4] These synthetic strategies highlight the accessibility of this important building block.

The reactivity of 3-Bromopiperidine hydrobromide is dominated by the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the 3-position of the piperidine ring, making it a valuable intermediate in the synthesis of diverse molecular scaffolds.

Applications in Drug Discovery and Development

The piperidine moiety is a common structural motif in many pharmaceuticals due to its favorable pharmacokinetic properties. 3-Bromopiperidine and its derivatives serve as crucial intermediates in the synthesis of a variety of biologically active compounds.

For instance, 3-bromopiperidine-2,6-dione, a related structure, is a key building block for synthesizing compounds with immunomodulatory properties.[5] These compounds are investigated for their potential in treating inflammatory and autoimmune diseases.[5] Furthermore, this class of compounds is utilized in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality in drug discovery.[5]

Representative Experimental Protocol: Nucleophilic Substitution

The following is a generalized, illustrative protocol for a nucleophilic substitution reaction using a 3-bromopiperidine derivative, based on common laboratory practices.

Objective: To synthesize a 3-substituted piperidine derivative via nucleophilic displacement of the bromide.

Materials:

-

3-Bromopiperidine hydrobromide

-

Nucleophile (e.g., an amine, thiol, or alcohol)

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

-

Standard laboratory glassware and workup reagents

Procedure:

-

To a solution of the chosen nucleophile and base in the selected anhydrous solvent, add 3-Bromopiperidine hydrobromide portion-wise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired 3-substituted piperidine derivative.

Caption: A generalized workflow for a nucleophilic substitution reaction.

Handling and Safety Considerations

3-Bromopiperidine hydrobromide is classified as an irritant and is harmful if swallowed.[2][6] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][6] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7][8] All work should be conducted in a well-ventilated area or a fume hood.[7][8] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[8]

Conclusion

3-Bromopiperidine hydrobromide is a valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined chemical properties and predictable reactivity make it an essential tool for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its structure, properties, and safe handling procedures is paramount for its effective utilization in the research and development of new medicines.

References

-

Wiley-VCH. Supporting Information. [Link]

-

PubChem. 3-Bromopiperidine. [Link]

-

Chem-Space. 3-Bromopiperidine hydrobromide. [Link]

-

PubChem. 4-Bromopiperidine Hydrobromide. [Link]

- Google Patents. Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.

-

Guiding-Bio. 3-bromopiperidine-2,6-dione. [Link]

- Google Patents. A kind of preparation method of 3-bromopiperidine-2,6-dione.

-

Ningbo Inno Pharmchem Co., Ltd. 3-Bromopiperidine-2,6-dione: A Feasibility Analysis from Manufacturer's Perspective. [Link]

-

PubChem. 3-Bromopiperidine-2,6-dione. [Link]

Sources

- 1. 3-Bromopiperidine hydrobromide 54288-72-1 [sigmaaldrich.com]

- 2. 3-Bromopiperidine hydrobromide [chemdict.com]

- 3. guidechem.com [guidechem.com]

- 4. CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromopiperidine Hydrobromide for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of 3-Bromopiperidine hydrobromide (C₅H₁₁Br₂N), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document moves beyond basic data to offer practical insights into its synthesis, characterization, and application, grounded in established chemical principles and supported by authoritative references.

Core Molecular and Physicochemical Profile

3-Bromopiperidine hydrobromide is the hydrobromide salt of 3-bromopiperidine. The presence of the bromine atom at the 3-position of the piperidine ring imparts valuable reactivity, making it a versatile intermediate in the synthesis of complex molecules.

Molecular Formula and Weight

The empirical formula of 3-Bromopiperidine hydrobromide is C₅H₁₁Br₂N. Its molecular weight is 244.96 g/mol .

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromopiperidine hydrobromide is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 54288-72-1 | |

| Appearance | Solid | |

| Melting Point | 275-285 °C | |

| Storage Temperature | 2-8°C |

Solubility: While specific quantitative solubility data is not extensively published, piperidine hydrohalide salts are generally soluble in polar protic solvents like water, methanol, and ethanol, and sparingly soluble in less polar organic solvents. The solubility in various common laboratory solvents is crucial for reaction setup and purification and should be empirically determined for specific applications.

Synthesis and Purification: A Practical Approach

While numerous synthetic routes to piperidine derivatives exist, a common and logical pathway to 3-Bromopiperidine hydrobromide involves the bromination of a suitable precursor, such as 3-hydroxypiperidine.

Proposed Synthetic Pathway

A chemically sound and widely utilized method for converting secondary alcohols to alkyl bromides is through the use of reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The following proposed synthesis is based on these established transformations.

Caption: Proposed synthesis of 3-Bromopiperidine hydrobromide.

Expertise & Experience: The choice between PBr₃ and SOBr₂ often depends on the specific substrate and desired reaction conditions. PBr₃ is a classic and effective reagent for this transformation. The reaction typically proceeds via an SN2 mechanism, leading to inversion of stereochemistry if the starting alcohol is chiral. The workup for such reactions is critical to quench excess reagent and neutralize acidic byproducts. The final step, formation of the hydrobromide salt, is a straightforward acid-base reaction that not only provides a stable, solid form of the product but also aids in its purification through crystallization.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a generalized procedure based on standard organic synthesis techniques for the bromination of alcohols.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-hydroxypiperidine in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of the brominating agent (e.g., PBr₃) in the same solvent via the dropping funnel. Maintain the temperature below 5°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding it to ice-cold water. Neutralize the aqueous layer with a base (e.g., sodium bicarbonate) and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 3-bromopiperidine free base.

-

Salt Formation and Purification: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol). Add a solution of hydrobromic acid dropwise until the solution is acidic. Cool the solution to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-Bromopiperidine hydrobromide.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification.

Trustworthiness: A self-validating recrystallization protocol relies on the principle that the desired compound should be highly soluble in the chosen solvent at elevated temperatures and poorly soluble at lower temperatures, while impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures.

Solvent Selection: A good solvent system for the recrystallization of 3-Bromopiperidine hydrobromide would likely be a polar protic solvent such as ethanol or isopropanol, or a mixture of solvents.

Caption: General workflow for purification by recrystallization.

Analytical Characterization: A Spectroscopic Deep Dive

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 3-Bromopiperidine hydrobromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 3-Bromopiperidine hydrobromide is expected to be complex due to the piperidine ring's conformational flexibility and the presence of diastereotopic protons. The protonated nitrogen will also influence the chemical shifts of adjacent protons.

-

Expected Chemical Shifts (in D₂O or DMSO-d₆):

-

H3 (methine proton attached to bromine): This proton is expected to be the most downfield of the ring protons (likely in the range of 4.0-4.5 ppm) due to the deshielding effect of the electronegative bromine atom.

-

H2, H6 (protons adjacent to nitrogen): These protons will be significantly deshielded by the positively charged nitrogen atom, appearing in the range of 3.0-3.8 ppm.

-

H4, H5 (remaining methylene protons): These protons are expected to resonate further upfield, likely in the range of 1.5-2.5 ppm.

-

NH₂⁺ protons: A broad signal, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Expected Chemical Shifts (in D₂O or DMSO-d₆):

-

C3 (carbon attached to bromine): This carbon will be significantly deshielded by the bromine atom, appearing in the range of 50-60 ppm.

-

C2, C6 (carbons adjacent to nitrogen): These carbons will also be deshielded by the nitrogen, expected in the range of 45-55 ppm.

-

C4, C5 (remaining methylene carbons): These carbons will resonate at higher field, likely in the range of 20-30 ppm.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the free base (3-bromopiperidine) would likely show a molecular ion peak. A key feature would be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks separated by 2 m/z units.

-

Expected Fragmentation:

-

Loss of Br•: A prominent fragment corresponding to the loss of a bromine radical.

-

α-cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway for amines.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorbances for the functional groups present.

-

N-H stretch: A broad absorption in the region of 2700-3300 cm⁻¹ is characteristic of the ammonium salt.

-

C-H stretch: Absorptions just below 3000 cm⁻¹.

-

C-Br stretch: A signal in the fingerprint region, typically around 500-600 cm⁻¹.

Applications in Drug Development

The 3-bromopiperidine moiety is a valuable scaffold in medicinal chemistry due to its ability to introduce a key vector for further functionalization.

Role as a Versatile Building Block

3-Bromopiperidine hydrobromide serves as a key starting material for introducing the piperidine ring into larger molecules. The bromine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides) in SN2 reactions, allowing for the construction of diverse molecular architectures.

Precursor to Neuroleptic and Antipsychotic Agents

Piperidine derivatives are prevalent in many centrally acting pharmaceuticals, including antipsychotics.[1] The piperidine ring can interact with various receptors in the central nervous system. The 3-substituted pattern allows for the exploration of chemical space around the core scaffold to optimize binding affinity and selectivity for specific targets, such as dopamine and serotonin receptors.

Caption: Role of 3-Bromopiperidine hydrobromide in API synthesis.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. 3-Bromopiperidine hydrobromide possesses specific hazards that must be managed with appropriate laboratory practices.

Hazard Identification

Based on available safety data sheets, 3-Bromopiperidine hydrobromide is classified with the following hazards:

-

Harmful if swallowed (Acute Toxicity, Oral, Category 4).

-

Causes skin irritation (Skin Irritation, Category 2).

-

Causes serious eye irritation (Eye Irritation, Category 2).

-

May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is between 2-8°C.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-Bromopiperidine hydrobromide is a valuable and versatile building block in modern organic synthesis and drug discovery. A thorough understanding of its physicochemical properties, a well-reasoned synthetic and purification strategy, comprehensive analytical characterization, and strict adherence to safety protocols are essential for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to confidently incorporate this important intermediate into their synthetic programs.

References

-

PubChem. (n.d.). 3-Bromopiperidine. Retrieved from [Link]

- Google Patents. (n.d.). CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione.

-

Gomez, A. R. (2022). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. ChemRxiv. [Link]

-

Popik, V. V. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. PubMed Central. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved from [Link]

-

University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

Sources

3-Bromopiperidine hydrobromide safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of 3-Bromopiperidine Hydrobromide (CAS: 54288-72-1)

This document provides a comprehensive safety and handling guide for 3-Bromopiperidine hydrobromide, a key building block in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere data recitation to offer actionable protocols and explain the scientific rationale behind essential safety measures. By integrating principles of industrial hygiene and chemical reactivity, this whitepaper serves as a critical resource for ensuring laboratory safety and experimental integrity.

Section 1: Compound Identification and Key Properties

3-Bromopiperidine hydrobromide is a solid, bifunctional organic compound used in the synthesis of more complex molecular architectures. Understanding its fundamental properties is the first step in a robust risk assessment.

| Identifier | Value | Source |

| CAS Number | 54288-72-1 | [1] |

| Molecular Formula | C₅H₁₁Br₂N | [1] |

| Molecular Weight | 244.96 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 275-285 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Section 2: GHS Hazard Profile and Toxicological Rationale

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. 3-Bromopiperidine hydrobromide is classified as a hazardous substance requiring specific handling precautions.[1]

| GHS Classification | Hazard Statement | Code | Toxicological Rationale |

| Signal Word | Warning | - | Indicates a moderate level of hazard. |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | Ingestion can lead to systemic toxicity. The hydrobromide salt can dissociate, and both the piperidine ring and bromide ions may contribute to adverse effects. |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | The compound can disrupt the lipid barrier of the skin, leading to localized inflammation, redness, and discomfort upon contact. |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Direct contact with eye tissue can cause significant irritation, pain, and potential damage to the cornea. Prompt and thorough rinsing is critical. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | As a fine solid, airborne dust can irritate the mucous membranes of the respiratory tract, leading to coughing and inflammation. The target organ is the respiratory system.[1] |

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. The hierarchy of controls dictates that engineering solutions are preferable to reliance on PPE alone. However, in a laboratory setting, diligent use of appropriate PPE is non-negotiable.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[2] This ensures that any dust generated during manipulation is contained and exhausted away from the operator's breathing zone. Processes should be designed to minimize dust generation wherever possible.

Personal Protective Equipment (PPE)

The selection of PPE must directly address the hazards identified in Section 2. The following diagram outlines the decision-making process for appropriate PPE selection when working with 3-Bromopiperidine hydrobromide.

Caption: PPE selection workflow for handling 3-Bromopiperidine hydrobromide.

Protocol 3.1: Donning and Doffing PPE

-

Inspection: Before use, inspect all PPE for damage. Gloves must be checked for pinholes or tears.[2]

-

Donning Sequence:

-

Lab Coat: Fasten completely.

-

Respirator (if required): Perform a user seal check.

-

Eye/Face Protection: Position securely.

-

Gloves: Pull cuffs over the sleeves of the lab coat.[2]

-

-

Doffing Sequence (to prevent self-contamination):

-

Gloves: Remove using a glove-on-glove technique, peeling them off without touching the outer surface with bare skin. Dispose of immediately.[2]

-

Lab Coat: Remove by rolling it outwards, containing the contaminated surface.

-

Eye/Face Protection: Handle by the arms or strap.

-

Respirator (if used): Remove last.

-

-

Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2]

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is essential to prevent exposure and maintain compound integrity.

Handling

-

Work Area Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

-

Weighing: Use a weigh boat or creased glossy paper to contain the solid. Perform all weighing operations within the fume hood or a ventilated balance enclosure to manage dust.

-

Transfers: Use spatulas to carefully transfer the solid. Avoid pouring, which can generate dust. If making solutions, add the solid to the solvent slowly.

-

General Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling the compound, even if gloves were worn.[3] Contaminated clothing should be laundered separately before reuse.[3]

Storage

-

Conditions: Store containers in a cool, dry, well-ventilated area at the recommended temperature of 2-8°C.[1] The rationale for cool storage is to minimize potential degradation over time, although the compound is a stable solid.

-

Container Integrity: Keep containers tightly sealed to prevent moisture ingress and contamination.[3]

-

Segregation: Store away from incompatible materials, such as strong oxidizing agents.[4]

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.

Caption: Decision-making flow for emergency response to an exposure event.

Protocol 5.1: First Aid Measures

-

Inhalation: Remove the person to fresh air. If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek medical advice if irritation develops or persists.[3]

-

Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3]

-

Ingestion: Call a POISON CENTER or doctor immediately.[2] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2]

Protocol 5.2: Spill Cleanup

-

Evacuate: Alert others and evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Don appropriate PPE as described in Section 3, including respiratory protection.

-

Containment: For a dry spill, gently cover with a damp paper towel to avoid raising dust.

-

Cleanup: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[2] Avoid actions that generate dust.[3]

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of all contaminated materials (paper towels, gloves, etc.) as hazardous waste.[3]

Section 6: Fire-Fighting Measures and Stability

While not highly flammable, 3-Bromopiperidine hydrobromide is a combustible solid.[1]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] Choose media appropriate for the surrounding fire.[3]

-

Special Hazards: Upon combustion, it may release hazardous decomposition products including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[4]

-

Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[2][4]

Section 7: Disposal Considerations

All waste containing 3-Bromopiperidine hydrobromide, including empty containers and cleanup materials, must be treated as hazardous waste.

-

Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][3] Do not mix with other waste streams unless directed by a qualified environmental health and safety professional.

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]

References

- 3-Bromopiperidine-2,6-dione Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR41150_msds.pdf]

- Safety Data Sheet for 3-Bromopiperidine-2,6-dione. Angene Chemical. [URL: https://www.angenechemical.com/msds/62595-74-8.pdf]

- 4-Bromopiperidine Hydrobromide Product Information. TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/B3830]

- 3-Bromopiperidine hydrobromide Product Information. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/721719]

- 1-Boc-4-bromopiperidine Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/687448]

- 4-Bromopiperidine hydrobromide Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds/23456/AC432130050]

- Piperidine Safety Data Sheet. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-0976-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTEzMDF8YXBwbGljYXRpb24vcGRmfGg3MS9oYjIvOTU3ODQ0MDM5MjczNC5wZGZ8NzU3ZWM4YjU1ZTI2YjM4YjU3ZDI1YjU3ZGE1YjU1ZWYyYjA5ZGUxZTUxMjQ2YjQ0YjM5NjY0YjE3Y2M4YjE4Yg]

- 3-Bromopiperidine hydrobromide Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/721719]

- 3-broMopiperidine-2,6-dione (cas 62595-74-8) SDS/MSDS download. Guidechem. [URL: https://www.guidechem.com/msds/62595-74-8.html]

- 3-Bromopiperidine hydrobromide Product Details. Sigma-Aldrich Japan. [URL: https://www.sigmaaldrich.com/JP/ja/product/aldrich/721719]

- 3-Bromopiperidine Compound Summary. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromopiperidine]

- 4-Bromopiperidine Hydrobromide Compound Summary. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromopiperidine-hydrobromide]

- 3-Bromopiperidine-2,6-dione (CAS 62595-74-8). Benchchem. [URL: https://www.benchchem.com/product/bld-12345]

- Personal Protective Equipment Overview. US EPA. [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]

- Personal protective equipment and consumables Brochure. SKAN. [URL: https://www.skan.com/images/brouchure/pdf/en/1911_spt_broschuere_psa_en_web.pdf]

- Category 3 PPE. Be Atex. [URL: https://be-atex.

Sources

An In-depth Technical Guide on Melting Point and Solubility for Drug Development Professionals

Abstract

The accurate determination and comprehensive understanding of melting point and solubility are cornerstones of modern drug discovery and development. These fundamental physical properties govern a cascade of downstream characteristics, including bioavailability, manufacturability, and stability of an active pharmaceutical ingredient (API). This guide provides a detailed exploration of the theoretical underpinnings, experimental methodologies, and strategic applications of melting point and solubility data in the pharmaceutical sciences. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and offer insights grounded in extensive field experience to empower researchers, scientists, and drug development professionals in their quest for safe and efficacious medicines.

Introduction: The Foundational Pillars of Pharmaceutical Profiling

In the intricate process of drug development, a molecule's journey from a promising hit to a marketable therapeutic is paved with rigorous scientific evaluation. Among the most critical initial assessments are the determination of its melting point and solubility. Far from being mere physical constants, these properties are dynamic indicators of a compound's behavior in both physiological and manufacturing environments.

A high melting point can suggest strong intermolecular forces within the crystal lattice, which often correlates with poor solubility.[1][2] Poor solubility, in turn, is a primary contributor to low bioavailability for orally administered drugs, a challenge that plagues a significant portion of new chemical entities (NCEs).[3] Indeed, it is estimated that approximately 40% of drugs in development exhibit poor aqueous solubility.[3] Consequently, a thorough and early characterization of these properties is not just a regulatory requirement but a strategic imperative to mitigate late-stage failures and de-risk the development pipeline.[4]

This guide will navigate the complexities of melting point and solubility, offering a holistic perspective that integrates theoretical principles with practical, high-throughput experimental workflows.

The Science of Melting Point: More Than Just a Number

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline substance, this transition occurs over a narrow temperature range.[5] This seemingly simple parameter provides a wealth of information about a compound's identity, purity, and solid-state properties.

Factors Influencing Melting Point

The melting point of an organic compound is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[6][7] Key factors include:

-

Intermolecular Forces: Stronger forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to overcome, resulting in a higher melting point.[7][8] Ionic compounds exhibit particularly high melting points due to the robust electrostatic forces between ions.[2][6]

-

Molecular Size and Shape: Larger molecules generally have higher melting points due to increased van der Waals forces.[1][7] Symmetrical molecules can pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and a higher melting point compared to their asymmetrical counterparts.[2][8]

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphs, can significantly impact its melting point.[9][10] Different polymorphs have distinct crystal lattice arrangements, leading to variations in their physical properties, including melting point and solubility.[10][11] Metastable polymorphs generally have lower melting points and higher solubility than their stable counterparts.[12]

-

Impurities: The presence of impurities disrupts the crystal lattice, making it easier to overcome the intermolecular forces.[8] This results in a lower and broader melting point range, a phenomenon known as melting point depression.[7][8] A sharp melting point is often an indicator of a substance's purity.[8]

Experimental Determination of Melting Point

Accurate melting point determination is crucial for compound characterization and quality control.[5][13] Several methods are employed in the pharmaceutical industry:

-

Capillary Method: This traditional and widely used technique involves heating a small, powdered sample in a capillary tube at a controlled rate.[5][13][14] The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[15]

-

Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[16][17][18] It provides a more precise and quantitative determination of the melting point, as well as information on other thermal events like glass transitions and crystallization.[19] The peak of the endothermic event on the DSC thermogram corresponds to the melting point.[16]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[14]

-

Loading the Capillary Tube: Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[15]

-

Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.[14]

-

Heating: Rapidly heat the sample to a temperature about 5°C below the expected melting point.[14][15] Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[13][15]

-

Observation and Recording: Observe the sample through the viewing eyepiece. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point).[13][14][15]

The Intricacies of Solubility: A Key to Bioavailability

Solubility is defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[20] In drug development, aqueous solubility is of paramount importance as it directly influences a drug's absorption and, consequently, its bioavailability.[3]

Thermodynamics of Solubility

The process of dissolution can be understood through thermodynamic principles. It involves the transfer of a molecule from a solid state to a solution.[21] The driving force for this process is the change in Gibbs free energy (ΔG), which is influenced by both enthalpy (ΔH) and entropy (ΔS) changes.[22]

The overall solubility process can be broken down into two steps: the energy required to break the crystal lattice (sublimation) and the energy released when the molecule is solvated by the solvent (solvation/hydration). The balance between these energies determines the solubility of the compound.

Kinetic vs. Thermodynamic Solubility

In the context of drug discovery, it is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[23][24]

-

Kinetic Solubility: This is a high-throughput screening method typically used in the early stages of drug discovery.[24][25] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in DMSO) into an aqueous buffer.[23][26] The resulting solution can be supersaturated and is not in a state of thermodynamic equilibrium.[20] Kinetic solubility assays are valuable for quickly identifying compounds with potential solubility issues.[23]

-

Thermodynamic Solubility: This measurement represents the true equilibrium solubility of a compound.[20][23] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (often 24 hours or more) until a saturated solution is formed.[25][26] Thermodynamic solubility data is essential for lead optimization and formulation development.[23]

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer in a sealed vial.[3]

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[26]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[25][26]

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[3][26]

The Biopharmaceutical Classification System (BCS)

The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[27][28][29] This system is instrumental in predicting a drug's in vivo performance and guiding formulation strategies.[28][30]

The four BCS classes are:

A drug is considered highly soluble when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8.[27] For many orally administered drugs, poor solubility (BCS Class II and IV) is the primary obstacle to achieving adequate bioavailability.[31]

Advanced Topics and Strategic Considerations

The Impact of Polymorphism on Solubility

As mentioned earlier, different polymorphic forms of a drug can exhibit distinct physical properties, including solubility.[9][11] Generally, a metastable polymorph will have a higher apparent solubility and a faster dissolution rate than the thermodynamically stable form.[12] However, the metastable form can convert to the more stable, less soluble form over time, which can have significant implications for the drug's bioavailability and shelf-life.[12][32] A notable example is the case of Ritonavir, an antiretroviral drug, where the appearance of a less soluble polymorph led to a dramatic decrease in bioavailability and necessitated a reformulation.[11]

Predictive Modeling of Melting Point and Solubility

Given the importance of melting point and solubility in early drug discovery, there is significant interest in developing computational models to predict these properties from a compound's chemical structure.[33][34][35] These quantitative structure-property relationship (QSPR) models can help prioritize compounds for synthesis and testing, thereby saving time and resources.[33][36] Machine learning techniques have shown promise in developing predictive models for both melting point and aqueous solubility.[33][34]

Conclusion: A Holistic Approach to Physical Property Characterization

Melting point and solubility are not isolated parameters but are deeply interconnected and profoundly influential on the developability of a drug candidate. A comprehensive and early assessment of these properties, grounded in a solid understanding of the underlying physicochemical principles, is indispensable. By employing robust experimental methodologies, leveraging predictive modeling, and maintaining a keen awareness of factors like polymorphism, drug development professionals can make more informed decisions, leading to the successful advancement of novel therapeutics. This guide has aimed to provide the technical depth and practical insights necessary to navigate the critical path of physical property characterization with confidence and scientific rigor.

Data Presentation

Table 1: Comparison of Melting Point Determination Methods

| Method | Principle | Advantages | Disadvantages |

| Capillary Method | Visual observation of the phase transition from solid to liquid upon heating.[13][14] | Simple, inexpensive, and widely available. | Subjective, less precise, and not suitable for all substances. |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow required to maintain a sample at the same temperature as a reference during a controlled temperature program.[16][17][19] | Highly accurate, quantitative, provides information on other thermal events.[16][37] | More expensive instrumentation, requires trained personnel. |

Table 2: Overview of Solubility Assay Types

| Assay Type | Principle | Throughput | Stage of Use | Key Information Provided |

| Kinetic Solubility | Measures the concentration of a compound that remains in solution after rapid precipitation from a DMSO stock.[23][26] | High | Early Discovery (Hit-to-Lead)[23][24] | Rapid assessment of potential solubility liabilities.[23] |

| Thermodynamic Solubility | Determines the equilibrium concentration of a compound in a saturated solution after prolonged incubation.[23][26] | Low to Medium | Lead Optimization and Preclinical Development[23][24] | The true, equilibrium solubility of the compound.[23] |

Visualizations

Experimental Workflow: Thermodynamic Solubility (Shake-Flask Method)

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Relationship: Factors Influencing Melting Point

Caption: Key Factors Affecting a Compound's Melting Point.

References

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024-04-04).

- Factors Affecting Melting Point: Definition, Examples, Diagrams - Unacademy.

- In vitro solubility assays in drug discovery - PubMed.

- What Affects Melting Point Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-01-31).

- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025-05-19).

- Biopharmaceutics Classification System - Wikipedia.

- What Factors Affect Melting Point? - Sciencing. (2022-03-24).

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15).

- The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability - Hilaris Publisher.

- 3.3 Melting points and Boiling Points – Introductory Organic Chemistry - Open Oregon Educational Resources.

- Melting Point Determination in Pharmaceutical Industry - NANOLAB.

- Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu.

- The BCS (Biopharmaceutical Classification System) - Biorelevant.com.

- Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023-04-06).

- Thermodynamic Approaches to the Challenges of Solubility in Drug Discovery and Development | Molecular Pharmaceutics - ACS Publications.

- Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC - NIH.

- Melting Point Determination - ResolveMass Laboratories Inc.

- Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing.

- Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation - PubMed.

- Differential scanning calorimetry - CureFFI.org. (2016-04-27).

- The effect of polymorphism on active pharmaceutical ingredients: A review - ResearchGate.

- Differential Scanning Calorimetry (DSC) | METTLER TOLEDO.

- Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubil… - OUCI.

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. (2024-09-09).

- Biopharmaceutics Classification System (BCS) - An Overview - International Journal of Pharmaceutical Sciences Review and Research. (2025-03-30).

- Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris Publisher.

- Determination of Melting Points According to Pharmacopeia - thinkSRS.com.

- Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris Publisher.

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014-04-29).

- Measuring the Melting Point - Westlab Canada. (2023-05-08).

- Differential Scanning Calorimetry (DSC) - SGS INSTITUT FRESENIUS.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021-08-15).

- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec.

- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC - NIH.

- Polymorphism: The Phenomenon Affecting the Performance of Drugs - Symbiosis Online Publishing. (2014-07-28).

- Melting Point Determination - Analytical Testing Labs.

- Kinetic Solubility Assays Protocol - AxisPharm.

- Thermodynamics of the Aqueous Solubility of some Fluoroquinolones - UNN.

- Kinetic solubility: Experimental and machine‐learning modeling perspectives | Request PDF.

- Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - NIH. (2019-05-27).

- Pruned Machine Learning Models to Predict Aqueous Solubility | ACS Omega. (2020-07-01).

- Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules | Request PDF - ResearchGate. (2025-08-05).

Sources

- 1. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. nano-lab.com.tr [nano-lab.com.tr]

- 6. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 7. m.youtube.com [m.youtube.com]

- 8. sciencing.com [sciencing.com]

- 9. researchgate.net [researchgate.net]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. westlab.com [westlab.com]

- 15. thinksrs.com [thinksrs.com]

- 16. torontech.com [torontech.com]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. mt.com [mt.com]

- 19. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. unn.edu.ng [unn.edu.ng]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 25. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. enamine.net [enamine.net]

- 27. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 28. hilarispublisher.com [hilarispublisher.com]

- 29. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. biorelevant.com [biorelevant.com]

- 31. pharmatutor.org [pharmatutor.org]

- 32. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 33. Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 35. pubs.acs.org [pubs.acs.org]

- 36. researchgate.net [researchgate.net]

- 37. Differential scanning calorimetry [cureffi.org]

Key functional groups in 3-Bromopiperidine hydrobromide

An In-Depth Technical Guide to the Key Functional Groups of 3-Bromopiperidine Hydrobromide

Executive Summary

3-Bromopiperidine hydrobromide is a pivotal building block in modern medicinal chemistry and drug discovery. Its structure is deceptively simple, yet it offers a rich and versatile platform for chemical modification, largely due to the distinct and often orthogonal reactivity of its two key functional groups: a secondary amine (present as a hydrobromide salt) and an alkyl bromide. This guide provides a detailed exploration of these functional groups, offering researchers and drug development professionals a comprehensive understanding of their chemical properties, synthetic utility, and strategic manipulation. We will delve into the causality behind experimental choices, present validated protocols, and outline the analytical techniques essential for characterizing this valuable synthetic intermediate.

Chapter 1: Molecular Overview and Physicochemical Profile

3-Bromopiperidine hydrobromide is a heterocyclic compound that serves as a common precursor in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1] The piperidine ring is a privileged scaffold, found in numerous FDA-approved drugs, where it often imparts desirable properties such as improved solubility, metabolic stability, and target affinity.[2][3][4] The presence of the bromo-substituent provides a reactive handle for introducing further molecular complexity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[5][6]

The compound is typically supplied as a stable, crystalline hydrobromide salt, which enhances its shelf-life and handling characteristics but requires consideration during reaction planning, as the protonated amine is non-nucleophilic.[7]

Molecular Structure

The structure features a six-membered piperidine ring with a bromine atom at the 3-position. The ring nitrogen exists as an ammonium bromide salt.

Caption: Structure of 3-Bromopiperidine Hydrobromide.

Physicochemical Data

The fundamental properties of 3-Bromopiperidine hydrobromide are summarized below. This data is critical for reaction setup, safety considerations, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 54288-72-1 | [7][8] |

| Molecular Formula | C₅H₁₁Br₂N | [7][8] |

| Molecular Weight | 244.96 g/mol | [7][8] |

| Appearance | Solid | [7] |

| Melting Point | 275-285 °C | [7] |

| Storage Temperature | 2-8°C | [7] |

| SMILES String | BrC1CNCCC1.Br | [7] |

| InChI Key | BFEXEPRPMXJTEJ-UHFFFAOYSA-N | [7] |

Chapter 2: The Secondary Amine Functional Group

The secondary amine within the piperidine ring is arguably its most significant feature for building molecular diversity. In its salt form, it is unreactive, but upon neutralization, it becomes a potent nucleophile and a versatile synthetic handle.

Chemical Nature: Basicity, Nucleophilicity, and the Hydrobromide Form

The nitrogen atom in a neutral piperidine ring has a lone pair of electrons, making it a moderately strong base (pKa of the conjugate acid is ~11.22) and a good nucleophile.[1] However, in 3-Bromopiperidine hydrobromide, this nitrogen is protonated, forming an ammonium salt. This has two critical consequences:

-

Lack of Nucleophilicity : The lone pair is engaged in a bond with a proton, rendering the nitrogen electrophilic rather than nucleophilic. It will not participate in reactions like alkylation or acylation.

-

Increased Water Solubility : The ionic nature of the salt increases its polarity and solubility in protic solvents.

Expert Insight: The first and most crucial step in utilizing the amine functionality is its deprotonation. The choice of base is critical. A simple inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a biphasic system or an organic base like triethylamine (NEt₃) in an organic solvent is typically sufficient to generate the free amine in situ. Using strong, sterically hindered, non-nucleophilic bases is usually unnecessary and not cost-effective for this purpose.

Synthetic Utility and Reaction Protocols

Once neutralized, the secondary amine can undergo a wide array of transformations.

N-alkylation is a fundamental method for appending substituents to the piperidine nitrogen. This is commonly achieved via nucleophilic substitution with an alkyl halide.

Caption: General workflow for the N-alkylation of 3-Bromopiperidine.

This protocol provides a self-validating system for the synthesis of 1-Benzyl-3-bromopiperidine.

-

Objective: To demonstrate a standard N-alkylation procedure.

-

Materials:

-

3-Bromopiperidine hydrobromide (1.0 eq)

-

Potassium carbonate (K₂CO₃, 2.5 eq)

-

Benzyl bromide (1.1 eq)

-

Acetonitrile (CH₃CN)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask, add 3-Bromopiperidine hydrobromide and acetonitrile.

-

Add potassium carbonate to the suspension. The mixture will be heterogeneous.

-

Stir the mixture vigorously for 15-20 minutes at room temperature to ensure complete neutralization of the hydrobromide salt.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Work-up: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Chapter 3: The C3-Bromo Substituent

The bromine atom at the 3-position is the second key functional group, providing a site for substitution and cross-coupling reactions. The carbon-bromine bond is polarized, making the carbon atom electrophilic and the bromide a good leaving group.[9][10]

Chemical Nature and Reactivity

The C-Br bond is significantly weaker than C-H or C-C bonds, making it susceptible to cleavage.[11] Its reactivity is primarily exploited in two main classes of reactions:

-

Nucleophilic Substitution: As a secondary alkyl halide, it can undergo Sₙ2 reactions with a variety of nucleophiles (e.g., cyanides, azides, alkoxides). Steric hindrance around the C3 position is moderate, allowing for such reactions to proceed.

-

Transition-Metal-Catalyzed Cross-Coupling: This is a powerful modern method for forming C-C, C-N, and C-O bonds. The C-Br bond can undergo oxidative addition to a low-valent metal catalyst (e.g., Palladium or Nickel), initiating a catalytic cycle.[5][12][13] This is particularly valuable in drug discovery for assembling complex molecular architectures.[14]

Expert Insight: When planning a synthesis, the choice between using the amine or the bromide first is a key strategic decision. If the desired reaction at the C3 position requires a strong base that could deprotonate the amine, it is often wise to perform the N-functionalization first, or to use an N-protecting group like a Boc-carbamate.

Chapter 4: Strategic Synthesis and Interplay of Functional Groups

The true synthetic power of 3-Bromopiperidine hydrobromide lies in the ability to selectively address its two functional groups. This allows for the divergent synthesis of a library of compounds from a single starting material.

Orthogonal Reactivity

Under neutral or acidic conditions, the amine is protonated and unreactive, allowing for chemistry to be performed selectively at the C-Br bond. Conversely, under basic conditions without a transition metal catalyst, the amine is a much stronger nucleophile than the bromide is a leaving group, allowing for selective N-functionalization. This inherent orthogonality is the cornerstone of its utility.

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Bromopiperidine hydrobromide 54288-72-1 [sigmaaldrich.com]

- 8. 3-Bromopiperidine hydrobromide 54288-72-1 [sigmaaldrich.com]

- 9. fiveable.me [fiveable.me]

- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 11. youtube.com [youtube.com]

- 12. Nickel-catalyzed reductive coupling of unactivated alkyl bromides and aliphatic aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03712A [pubs.rsc.org]

- 13. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide

Introduction: The Ubiquity of a Privileged Scaffold